molecular formula C19H20O5 B2835178 (E)-1-(2-hydroxy-5-methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one CAS No. 1403817-08-2

(E)-1-(2-hydroxy-5-methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Cat. No.: B2835178
CAS No.: 1403817-08-2
M. Wt: 328.364
InChI Key: XNHZULULTMZKCX-SOFGYWHQSA-N
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Description

(E)-1-(2-hydroxy-5-methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(2-hydroxy-5-methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-hydroxy-5-methylbenzaldehyde and 3,4,5-trimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(2-hydroxy-5-methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or quinones.

    Reduction: Reduction reactions can convert the compound into dihydrochalcones.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Epoxides, quinones

    Reduction: Dihydrochalcones

    Substitution: Halogenated, sulfonated, or alkylated derivatives

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science: It can be incorporated into polymers and other materials for enhanced properties.

Biology

    Antioxidant: The compound exhibits antioxidant properties, which can be useful in preventing oxidative stress-related diseases.

    Antimicrobial: It has shown potential as an antimicrobial agent against various pathogens.

Medicine

    Anti-inflammatory: The compound has anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

    Anticancer: Research has indicated its potential in inhibiting cancer cell growth.

Industry

    Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments for various applications.

    Pharmaceuticals: It can be a precursor for the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of (E)-1-(2-hydroxy-5-methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, its antioxidant activity may involve scavenging free radicals and upregulating antioxidant enzymes.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-(2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
  • (2E)-1-(2-hydroxy-5-methylphenyl)-3-phenylprop-2-en-1-one
  • (2E)-1-(2-hydroxy-5-methylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

Uniqueness

Compared to similar compounds, (E)-1-(2-hydroxy-5-methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one has unique structural features that contribute to its distinct biological activities. The presence of multiple methoxy groups and a hydroxyl group enhances its reactivity and potential for forming hydrogen bonds, which can influence its interaction with biological targets.

Properties

IUPAC Name

(E)-1-(2-hydroxy-5-methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O5/c1-12-5-7-15(20)14(9-12)16(21)8-6-13-10-17(22-2)19(24-4)18(11-13)23-3/h5-11,20H,1-4H3/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNHZULULTMZKCX-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)O)C(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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